molecular formula C24H28N2O2 B14122924 4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No.: B14122924
M. Wt: 376.5 g/mol
InChI Key: VKGGWEFMXOIPIZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position. The compound also contains a benzamide group, which is an amide derivative of benzoic acid. The tert-butyl group attached to the benzamide provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

The synthesis of 4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.

    Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction between the quinoline derivative and 4-tert-butylbenzoic acid.

    Final Coupling: The final step involves the coupling of the quinoline derivative with the benzamide group through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative solvents.

Chemical Reactions Analysis

4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tert-butyl group or other substituents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.

    Benzamide Derivatives: Compounds with a benzamide group, such as sulpiride and tiapride, which are used as antipsychotic drugs.

    tert-Butyl Substituted Compounds: Compounds with a tert-butyl group, such as tert-butylhydroquinone, which is used as an antioxidant in food and cosmetics.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C24H28N2O2/c1-15-12-19-14-18(23(28)26-21(19)13-16(15)2)10-11-25-22(27)17-6-8-20(9-7-17)24(3,4)5/h6-9,12-14H,10-11H2,1-5H3,(H,25,27)(H,26,28)

InChI Key

VKGGWEFMXOIPIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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